molecular formula C19H15FN2O4 B2922908 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1210483-79-6

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2922908
CAS No.: 1210483-79-6
M. Wt: 354.337
InChI Key: MZVKFJOXMBRMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central isoxazole ring substituted at the 5-position with a 2-fluorophenyl group. The isoxazole is linked via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-14-6-2-1-5-13(14)17-9-12(22-26-17)10-21-19(23)18-11-24-15-7-3-4-8-16(15)25-18/h1-9,18H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVKFJOXMBRMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of isoxazole derivatives with benzo[d][1,4]dioxine intermediates. The final product is characterized by the presence of a carboxamide functional group, which is crucial for its biological activity. The molecular formula is C18H16FN3O3C_{18}H_{16}FN_3O_3 with a molecular weight of approximately 353.34 g/mol.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

Cell Line IC50 (μg/ml) Mechanism of Action
MCF-7 (breast cancer)39.80Induction of apoptosis
HeLa (cervical cancer)15.48Cell cycle arrest at G2/M phase
Hep3B (liver cancer)23.00Inhibition of alpha-fetoprotein secretion

These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis and affects cell cycle progression, making it a promising candidate for further development in cancer therapy.

Antioxidant Activity

In addition to its anticancer properties, the compound has shown antioxidant activity in various assays. The DPPH assay indicated that it effectively scavenges free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the isoxazole and benzo[d][1,4]dioxine moieties significantly influence the biological activity of the compound. For instance:

  • Fluorination : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and cellular uptake.
  • Carboxamide Group : Essential for binding to target proteins involved in cancer progression.

Case Studies and Research Findings

  • Study on Cytotoxicity : A comprehensive evaluation of various derivatives showed that those with an isoxazole core exhibited enhanced cytotoxicity against breast and liver cancer cell lines compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research indicated that the compound induces apoptosis through mitochondrial pathways and activates caspases, which are critical in programmed cell death .
  • In Vivo Studies : Animal models treated with the compound demonstrated significant tumor reduction in xenograft models, suggesting its efficacy in a physiological context .

Comparison with Similar Compounds

Research Implications

  • Target Selectivity: The fluorophenyl-isoxazole combination in the target compound may offer unique selectivity for kinases or receptors compared to oxadiazole or quinoline analogs.
  • Metabolic Stability : Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) in analogs suggest strategies to reduce CYP450-mediated metabolism .
  • Biological Testing : While the target compound lacks explicit activity data, its structural resemblance to HSF1 inhibitors (–3) and mitochondrial modulators () warrants further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.